molecular formula C8H11NO2 B2704835 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid CAS No. 171858-12-1

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

Cat. No. B2704835
CAS RN: 171858-12-1
M. Wt: 153.181
InChI Key: MQVFNRISWMTKKW-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is a compound with the CAS Number: 171858-12-1 . It has a molecular weight of 153.18 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid . The InChI code is 1S/C8H11NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h4-6H,2-3H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is a powder that is stored at room temperature . It has a molecular weight of 153.18 .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis and crystal structure analysis of derivatives related to 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid have been extensively studied. For example, the synthesis of 3-(Pyrrole-2′-carboxamido)propanoic acid has been achieved through reactions involving β-alanine methyl ester and 2-trichloroacetylpyrrole, followed by saponification and acidation, yielding an 85.4% yield. The crystal structure of this compound was determined by X-ray diffraction, revealing its molecular arrangement and interactions within the crystal lattice, contributing to the understanding of pyrrole derivatives' structural characteristics (Zeng Xiang, 2005).

Catalysis and Reaction Mechanisms

Research on catalysis and reaction mechanisms involving pyrrole derivatives has shown the potential of these compounds in facilitating various chemical transformations. For instance, the electrochemical reduction of carbon dioxide by iron(0) porphyrins has been enhanced by the addition of weak Brönsted acids such as 1-propanol and 2-pyrrolidone, demonstrating the synergistic effects in catalytic processes and the role of pyrrole derivatives in improving catalytic efficiency and selectivity (I. Bhugun, A. Lexa, J. Savéant, 1996).

Material Science and Polymer Chemistry

The application of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid derivatives in material science, particularly in the development of organic solar cells, has been a subject of research. Studies have investigated the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, highlighting the importance of pyrrole derivatives in constructing materials with potential applications in renewable energy sources. These efforts contribute to the advancement of green chemistry and sustainable materials (Xiao‐Hua Chen et al., 2009).

Analytical Chemistry

Analytical methods for determining biological compounds have also utilized derivatives of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. A notable example is the development of a sensitive and specific assay for delta-aminolaevulinic acid (AmLev), employing a derivative with favorable properties for gas-liquid chromatography with electron-capture detection. This method underscores the role of pyrrole derivatives in enhancing analytical techniques for biological and medical research (A. Gorchein, 1984).

properties

IUPAC Name

3-(1-methylpyrrol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h4-6H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVFNRISWMTKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

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